1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one
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Overview
Description
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with specific substitutions that confer unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with α-keto acids or their derivatives. For instance, a Vilsmeier reaction using dimethylformamide-dimethylacetal (DMF-DMA) can be employed to obtain the compound in high yield and purity . The reaction typically involves heating the reactants at 100°C for several hours, followed by cooling and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry protocols, such as the use of fumaric esters in Michael addition reactions, can be adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound binds to specific allosteric sites on the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuron and a calming effect on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Another benzodiazepine derivative with distinct chemical properties.
Uniqueness
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is unique due to its specific substitutions, which confer distinct pharmacological properties. Its ability to act as a GABA modulator without directly agonizing or antagonizing the receptor sets it apart from other benzodiazepines .
Properties
CAS No. |
58876-61-2 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
RACGEFNPHJYVER-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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